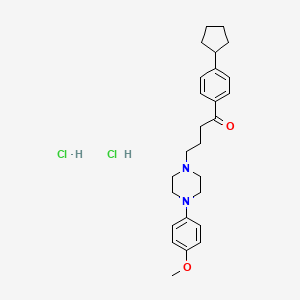
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound likely has interesting pharmacological properties due to its structural complexity.
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride: is a complex organic compound with a long name. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation.
Chemical Reactions Analysis
- Given its diverse functional groups, 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride could undergo various reactions:
Oxidation: The ketone group could be oxidized to form a carboxylic acid or other functional groups.
Reduction: Reduction of the ketone could yield an alcohol.
Substitution: The phenyl and piperazine rings may undergo substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like sodium borohydride, hydrogen peroxide, and Lewis acids might be involved.
- Major products would vary based on reaction conditions.
Scientific Research Applications
Medicine: Investigating its potential as a pharmaceutical compound due to its complex structure and potential biological activity.
Chemistry: Studying its reactivity and mechanisms in various reactions.
Biology: Exploring its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assessing its use in materials science or other applications.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. it likely interacts with cellular receptors or enzymes due to its structural features.
Comparison with Similar Compounds
- Similar compounds would include other piperazine derivatives, ketones, and phenyl-substituted molecules.
- Its uniqueness lies in the combination of these diverse functional groups.
Remember that this compound’s detailed research might be limited, but I’ve provided insights based on its structure and general principles
Properties
CAS No. |
112446-97-6 |
|---|---|
Molecular Formula |
C26H36Cl2N2O2 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C26H34N2O2.2ClH/c1-30-25-14-12-24(13-15-25)28-19-17-27(18-20-28)16-4-7-26(29)23-10-8-22(9-11-23)21-5-2-3-6-21;;/h8-15,21H,2-7,16-20H2,1H3;2*1H |
InChI Key |
MLXOCMAPILQWKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)C4CCCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


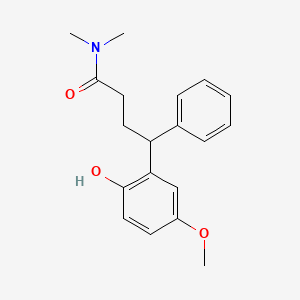
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
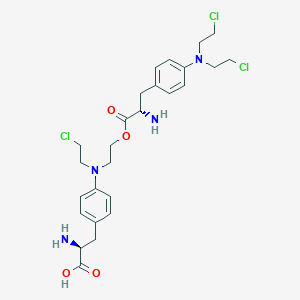
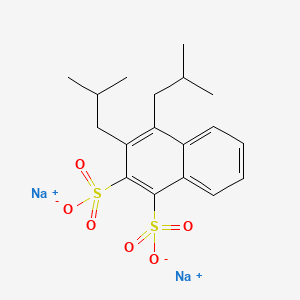
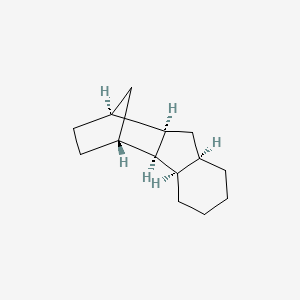
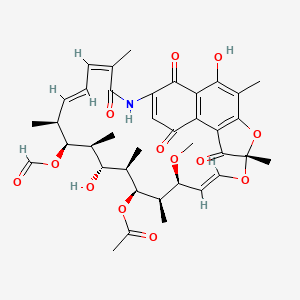
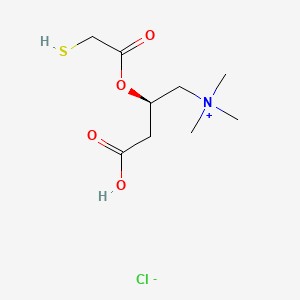
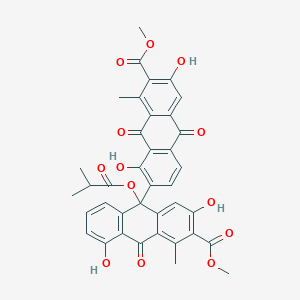
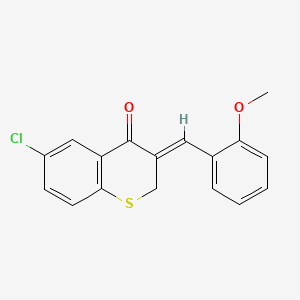
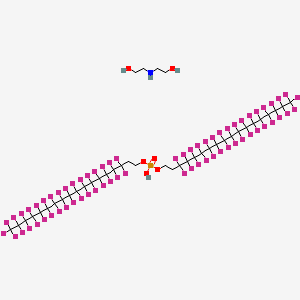
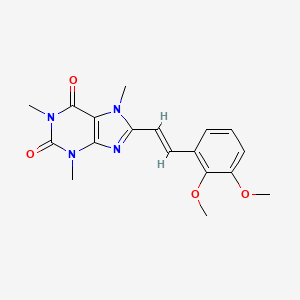
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
